molecular formula C31H22BrN5 B11973471 N-(6-BR-4-PH-Quinolin-2-YL)-N'-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine

N-(6-BR-4-PH-Quinolin-2-YL)-N'-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine

Cat. No.: B11973471
M. Wt: 544.4 g/mol
InChI Key: GSBMXVSNEUBQLZ-UCMJSZAQSA-N
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Description

“N-(6-BR-4-PH-Quinolin-2-YL)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine” is a complex organic compound that features a quinoline and pyrazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-BR-4-PH-Quinolin-2-YL)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine and a 1,3-diketone through a cyclization reaction.

    Coupling Reaction: The quinoline and pyrazole moieties can be coupled using a hydrazone formation reaction, where the hydrazine derivative reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.

    Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a ligand in coordination chemistry, forming complexes with various metals.

Biology

Medicine

The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, it could be used in the development of new materials, dyes, or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include DNA, proteins, or other cellular components, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Phenylquinolin-2-yl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
  • N-(6-Bromoquinolin-2-yl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine

Uniqueness

The unique combination of the quinoline and pyrazole moieties, along with specific substituents, may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C31H22BrN5

Molecular Weight

544.4 g/mol

IUPAC Name

6-bromo-N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine

InChI

InChI=1S/C31H22BrN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20-

InChI Key

GSBMXVSNEUBQLZ-UCMJSZAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)N/N=C\C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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